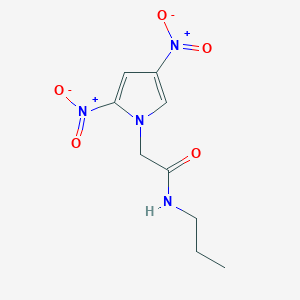
2,4-Dinitro-N-propylpyrrole-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N-propylpyrrole-1-acetamide is an organic compound characterized by the presence of a pyrrole ring substituted with nitro groups at the 2 and 4 positions, and a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-propylpyrrole-1-acetamide typically involves the nitration of a pyrrole derivative followed by acylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with propylamine under controlled conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-N-propylpyrrole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,4-Dinitro-N-propylpyrrole-1-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-N-propylpyrrole-1-acetamide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound may also interact with enzymes and proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitro-1-propylpyrrole: A structurally similar compound with different substituents on the pyrrole ring.
Uniqueness
2,4-Dinitro-N-propylpyrrole-1-acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1435-09-2 |
|---|---|
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-(2,4-dinitropyrrol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H12N4O5/c1-2-3-10-8(14)6-11-5-7(12(15)16)4-9(11)13(17)18/h4-5H,2-3,6H2,1H3,(H,10,14) |
Clé InChI |
GPDHEUHFSQPHJG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















